Lopinavir-d8 -

Lopinavir-d8

Catalog Number: EVT-1439715
CAS Number:
Molecular Formula: C37H48N4O5
Molecular Weight: 636.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Lopinavir-d8 involves several key steps that incorporate deuterium into the molecular structure. The synthesis typically starts with the preparation of the core structure of Lopinavir, followed by specific reactions that introduce deuterated groups.

  1. Starting Materials: The synthesis begins with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid and (2S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol.
  2. Activation and Condensation: The amino alcohol is activated using N,N-carbonyldiimidazole to facilitate condensation with the acid derivative.
  3. Deuteration: Deuterated reagents are employed during specific steps to replace hydrogen atoms with deuterium atoms, enhancing the stability and tracking capability of the compound during metabolic studies.
  4. Purification: The final product undergoes purification processes such as liquid chromatography to isolate Lopinavir-d8 from undesired by-products and unreacted starting materials .

Structural Data

  • Molecular Formula: C₃₃H₃₉D₈N₃O₃
  • Molecular Weight: Approximately 600 g/mol
  • Deuterium Incorporation: Specific hydrogen atoms are replaced with deuterium to enhance metabolic tracking in pharmacokinetic studies.
Chemical Reactions Analysis

Lopinavir-d8 undergoes various chemical reactions that are crucial for its activity and metabolism:

  1. Hydrolysis: Upon administration, Lopinavir-d8 is hydrolyzed to release Lopinavir, which then exerts its antiviral effects.
  2. Metabolic Pathways: The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that may also have antiviral activity.
  3. Stability Studies: Research indicates that the incorporation of deuterium contributes to increased resistance against metabolic degradation compared to non-deuterated counterparts .
Mechanism of Action

The mechanism of action of Lopinavir-d8 is similar to that of Lopinavir. It acts by:

  1. Inhibition of HIV Protease: By binding to the active site of the HIV protease enzyme, Lopinavir-d8 prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication.
  2. Reduction in Viral Load: This inhibition leads to a significant reduction in viral load in patients, improving clinical outcomes in HIV treatment.
  3. Pharmacokinetic Advantages: The deuterated form may exhibit altered pharmacokinetics, potentially leading to improved therapeutic profiles and reduced dosing frequency .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Melting Point: The melting point range for Lopinavir-d8 is reported between 145–149°C.
  • Stability: Enhanced stability due to deuteration leads to longer half-lives in biological systems compared to non-deuterated forms.

Relevant Data

  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for characterization and purity assessment .
Applications

Lopinavir-d8 has several scientific applications:

  1. Pharmacokinetic Studies: Used extensively in research to study drug metabolism due to its unique isotopic labeling with deuterium.
  2. Antiviral Research: Investigated as part of combination therapies for HIV/AIDS treatment.
  3. Drug Development: Serves as a model compound for developing new protease inhibitors with improved efficacy and safety profiles.
Chemical and Structural Characterization of Lopinavir-d8

Nomenclature and Molecular Identification

IUPAC Name and Synonyms

Lopinavir-d8 is systematically named as (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-(methyl-d₃)-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide [4]. Common synonyms include ABT-378-d8, deuterated lopinavir, and LPV-d8, reflecting its role as a stable isotope-labeled analog of the HIV protease inhibitor lopinavir [4] [2]. These designations emphasize its use in research rather than therapeutic applications.

Molecular Formula and Isotopic Composition

The molecular formula of Lopinavir-d8 is C₃₇H₄₀D₈N₄O₅, with a monoisotopic mass of 636.85 g/mol [1] [6]. This represents an increase of 8 atomic mass units (amu) compared to non-deuterated lopinavir (C₃₇H₄₈N₄O₅; 628.814 g/mol) due to the replacement of eight hydrogen atoms with deuterium (²H or D) [6]. The isotopic purity typically exceeds 98%, ensuring minimal interference from unlabeled species in analytical applications [4].

Table 1: Molecular Identifiers of Lopinavir-d8

PropertyValue
Molecular FormulaC₃₇H₄₀D₈N₄O₅
Monoisotopic Mass636.85 g/mol
CAS Number (Labeled Form)1224729-35-4 (or 1322625-54-6) [1] [2]
CAS Number (Unlabeled Form)192725-17-0 [6]

Structural Analysis

Deuterium Substitution Sites and Isotopic Stability

Deuterium atoms are incorporated at eight specific sites: three deuteriums within a methyl-d₃ group (-CD₃) on the butanamide side chain, and five additional deuteriums at aliphatic positions across the molecule (e.g., -CH₂- → -CD₂-) [4] [1]. These sites were selected to maximize isotopic stability during metabolic processes, as aliphatic and methyl hydrogens are prone to enzymatic oxidation. The C-D bonds resist cleavage under physiological conditions due to their higher bond dissociation energy compared to C-H bonds, thereby reducing metabolic scrambling in tracer studies [2].

Comparative Analysis with Non-Deuterated Lopinavir

Structurally, Lopinavir-d8 is stereochemically identical to its non-deuterated counterpart, retaining all four chiral centers [(2S,4S,5S)-configuration] critical for binding to the HIV-1 protease active site [6]. Key differences include:

  • Molecular Volume: Deuterated regions exhibit slightly longer C-D bonds (1.09 Å vs. 1.08 Å for C-H), though this does not alter the overall conformation.
  • Vibrational Spectra: Infrared and Raman spectroscopy show characteristic shifts (e.g., C-D stretches at ~2,100 cm⁻¹ vs. C-H at ~2,900 cm⁻¹) [3].
  • Crystallinity: Both compounds share similar crystal packing behaviors, as deuterium substitution minimally affects hydrogen-bonding networks [3].

Table 2: Deuterium Substitution Sites in Lopinavir-d8

PositionGroup ModifiedNumber of D Atoms
Butanamide side chainMethyl group (-CD₃)3
Aliphatic backboneMethylene groups (-CD₂-)5

Physicochemical Properties

Solubility Profiles in Polar and Non-Polar Solvents

Lopinavir-d8 exhibits solubility behavior analogous to non-deuterated lopinavir due to identical polar functional groups. It is:

  • Soluble in polar aprotic solvents like acetone and ethyl acetate (>50 mg/mL), attributed to hydrogen-bond acceptor interactions with carbonyl and ether groups [3].
  • Moderately soluble in alcohols (e.g., ethanol: ~10–20 mg/mL), where solvent competition for hydrogen-bonding sites occurs.
  • Poorly soluble in non-polar solvents (e.g., toluene: <5 mg/mL) and aqueous buffers (logP ~5.2) due to its hydrophobic aromatic domains [2] [3].Solvent selection significantly impacts crystallizability, as observed in deuterated ritonavir analogs. Polar solvents like ethanol stabilize extended conformations via O-H···O bonds, while aprotic solvents favor intramolecular H-bonding, altering nucleation kinetics [3].

Thermal and Photolytic Stability

The deuterium labeling enhances thermal resilience:

  • Thermal Degradation: Onset occurs at ~180°C under inert atmospheres, similar to unlabeled lopinavir. However, deuterium kinetic isotope effects (KIEs) slow oxidative degradation pathways in the solid state by 1.5–2-fold [2] [4].
  • Photostability: Exposure to UV light (300–400 nm) induces minimal decomposition over 48 hours, comparable to the non-deuterated compound. Major degradation products arise from thiazole ring oxidation and amide hydrolysis, unaffected by deuterium placement [4].Storage recommendations include protection from light at –20°C under inert conditions to preserve isotopic integrity and chemical stability [1] [2].

Properties

Product Name

Lopinavir-d8

IUPAC Name

2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide

Molecular Formula

C37H48N4O5

Molecular Weight

636.8 g/mol

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D

InChI Key

KJHKTHWMRKYKJE-JOYHXWCXSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Synonyms

(αS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide-_x000B_d8; A 157378.0-d8; ABT 378-d8; Aluviran-d8; Koletra-d8;

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.